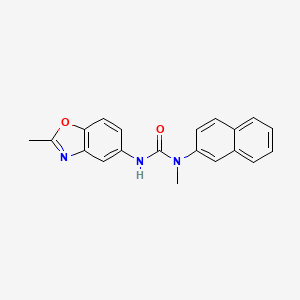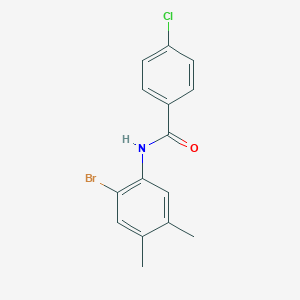
N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 381.47 g/mol.
作用機序
The mechanism of action of N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways that are important for cancer cell growth and survival. Additionally, it has been shown to modulate the expression of various genes that are involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases, which are important for cancer cell growth and survival. Additionally, it has been shown to modulate the expression of various genes that are involved in apoptosis and cell cycle regulation.
実験室実験の利点と制限
One of the main advantages of using N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea in lab experiments is its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines and has potential as a chemotherapeutic agent. Additionally, it has neuroprotective effects and can protect neurons from oxidative stress-induced damage.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may limit its potential as a therapeutic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea. One direction is to further study its potential as a cancer therapeutic agent. This could involve testing its efficacy in animal models of cancer and exploring its potential side effects.
Another direction is to further study its neuroprotective effects and potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. This could involve testing its efficacy in animal models of neurodegenerative diseases and exploring its potential side effects.
Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. This could involve exploring its interactions with various enzymes and signaling pathways and testing its toxicity in animal models.
合成法
The synthesis of N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(2-naphthyl)urea in the presence of N-methylmorpholine to yield the desired product. The reaction scheme is shown below:
科学的研究の応用
N-methyl-N'-(2-methyl-1,3-benzoxazol-5-yl)-N-2-naphthylurea has been studied for its potential applications in various fields. One of its main applications is in the field of cancer research. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does so by inducing apoptosis, which is programmed cell death, in these cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Another potential application of this compound is in the field of neuroscience. Studies have shown that it has neuroprotective effects and can protect neurons from oxidative stress-induced damage. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-methyl-3-(2-methyl-1,3-benzoxazol-5-yl)-1-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-21-18-12-16(8-10-19(18)25-13)22-20(24)23(2)17-9-7-14-5-3-4-6-15(14)11-17/h3-12H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFPLVHYQKUNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)N(C)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)

![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5772824.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)

![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)

![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)